Cas no 90098-38-7 (Rebamipide methyl ester)

Rebamipide methyl ester structure
Rebamipide methyl ester structure
Nome do Produto:Rebamipide methyl ester
N.o CAS:90098-38-7
MF:C20H17ClN2O4
MW:384.812984228134
CID:4557497
PubChem ID:13342146

Rebamipide methyl ester Propriedades químicas e físicas

Nomes e Identificadores

    • REBAMIPIDE METHYL ESTER
    • Rebamipide Methyl Ester (Rebamipide Impurity)
    • E82096
    • Methyl 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionate
    • Rebamipide Impurity 7
    • Rebamipide Impurity 6
    • 4-Quinolinepropanoic acid, α-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
    • Rebamipide Impurity G
    • 4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
    • Methyl α-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoate (ACI)
    • OPC 12763
    • methyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
    • SCHEMBL16666855
    • OAXCBIDOZGKWRV-UHFFFAOYSA-N
    • Methyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
    • 90098-38-7
    • CS-0168041
    • Rebamipide methyl ester
    • Inchi: 1S/C20H17ClN2O4/c1-27-20(26)17(23-19(25)12-6-8-14(21)9-7-12)10-13-11-18(24)22-16-5-3-2-4-15(13)16/h2-9,11,17H,10H2,1H3,(H,22,24)(H,23,25)
    • Chave InChI: OAXCBIDOZGKWRV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NC(C(=O)OC)CC1=CC(NC2C=CC=CC1=2)=O)=O

Propriedades Computadas

  • Massa Exacta: 384.0876847 g/mol
  • Massa monoisotópica: 384.0876847 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 27
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 613
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 84.5
  • XLogP3: 2.7
  • Peso Molecular: 384.8

Rebamipide methyl ester Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
1PlusChem
1P01WZS1-250mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 97%
250mg
$457.00 2024-04-20
Aaron
AR01X00D-250mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 98%
250mg
$399.00 2025-02-12
Aaron
AR01X00D-50mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 98%
50mg
$158.00 2025-02-12
1PlusChem
1P01WZS1-50mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 97%
50mg
$187.00 2024-04-20
1PlusChem
1P01WZS1-100mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 97%
100mg
$269.00 2024-04-20
Aaron
AR01X00D-100mg
4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, methyl ester
90098-38-7 98%
100mg
$235.00 2025-02-12

Rebamipide methyl ester Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Potassium carbonate
Referência
Studies on 2(1H)-quinolinone derivatives as gastric antiulcer active agents. 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid and related compounds
Uchida, Minoru; Tabusa, Fujio; Komatsu, Makoto; Morita, Seiji; Kanbe, Toshimi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3775-86

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Methanol ,  Water ;  2 h; 48 h, 120 °C
Referência
Sodium Salts and Solvate of Rebamipide: Synthesis, Structure, and Pharmacokinetic Study
Chi, Yingnan; Liu, Chuanrong; Ren, Tianming; Wang, Xiaoying; Yang, Qiuhong; et al, Crystal Growth & Design, 2016, 16(6), 3180-3189

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 °C → 10 °C
1.2 Solvents: Acetone ;  0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide ,  Water
Referência
Magic bullet! Rebamipide, a superior anti-ulcer and ophthalmic drug and its large-scale synthesis in a single organic solvent via process intensification using Krapcho decarboxylation
Babu, Prashanth Kumar; Bodireddy, Mohan Reddy; Puttaraju, Reshma Choudlu; Vagare, Dnyaneshwar; Nimmakayala, Raghu; et al, Organic Process Research & Development, 2018, 22(7), 773-779

Rebamipide methyl ester Raw materials

Rebamipide methyl ester Preparation Products

Fornecedores recomendados
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited